5-Bromo-2-methoxy-4-methylpyridine-3-thiol
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Overview
Description
5-Bromo-2-methoxy-4-methylpyridine-3-thiol is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a thiol group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-4-methylpyridine-3-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include disulfides or sulfonic acids.
Reduction Reactions: Products include reduced pyridine derivatives with modified functional groups.
Scientific Research Applications
5-Bromo-2-methoxy-4-methylpyridine-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4-methylpyridine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activities and signaling pathways. The bromine atom and methoxy group contribute to the compound’s overall reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-methoxy-2-methylpyridine
- 2-Methoxy-4-methylpyridine
- 5-Bromo-2-methylpyridine
Uniqueness
5-Bromo-2-methoxy-4-methylpyridine-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the bromine atom, methoxy group, and thiol group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H8BrNOS |
---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
5-bromo-2-methoxy-4-methylpyridine-3-thiol |
InChI |
InChI=1S/C7H8BrNOS/c1-4-5(8)3-9-7(10-2)6(4)11/h3,11H,1-2H3 |
InChI Key |
VCQXUNZPIGFOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)OC)S |
Origin of Product |
United States |
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